molecular formula C22H19ClN4O3 B2424458 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1216618-64-2

6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2424458
CAS No.: 1216618-64-2
M. Wt: 422.87
InChI Key: OYDKBQDBDJFBFG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Biological Activity

The compound 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by the following structural features:

  • A dihydropyridazin core.
  • A 4-chlorophenyl substituent.
  • An oxadiazole moiety linked via an ethyl chain.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring in the structure may enhance its interaction with microbial targets.

Anticancer Potential

Several studies have explored the anticancer properties of related compounds. The incorporation of oxadiazole and pyridazine rings has been linked to cytotoxic effects against various cancer cell lines. For example, compounds featuring these moieties have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .

Anti-inflammatory Effects

Compounds similar to the one have demonstrated anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.
  • DNA Interaction : Similar compounds often interact with DNA or RNA, leading to disruptions in replication or transcription processes.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX/LOX

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of similar oxadiazole derivatives against multi-drug resistant strains. Results showed significant inhibition zones indicating potent antibacterial activity .
  • Anticancer Evaluation : A recent investigation into a series of pyridazine derivatives revealed that certain compounds led to a decrease in viability in various cancer cell lines, suggesting that modifications on the pyridazine ring can enhance anticancer efficacy .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDKBQDBDJFBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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